(E)-8-(2-(1,4-Benzodioxan-6-yl)vinyl)-1,3-diethyl-7-methylxanthine
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Overview
Description
(E)-8-(2-(1,4-Benzodioxan-6-yl)vinyl)-1,3-diethyl-7-methylxanthine is a synthetic compound that belongs to the xanthine family. Xanthines are known for their stimulant effects, primarily due to their action on the central nervous system. This particular compound is characterized by the presence of a benzodioxan group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(2-(1,4-Benzodioxan-6-yl)vinyl)-1,3-diethyl-7-methylxanthine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,4-benzodioxane and xanthine derivatives.
Reaction Conditions: The key step involves the formation of the vinyl linkage between the benzodioxan and xanthine moieties. This can be achieved through a Heck reaction, which requires palladium catalysts and specific reaction conditions (e.g., temperature, solvents).
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
(E)-8-(2-(1,4-Benzodioxan-6-yl)vinyl)-1,3-diethyl-7-methylxanthine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or neuroprotective properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of (E)-8-(2-(1,4-Benzodioxan-6-yl)vinyl)-1,3-diethyl-7-methylxanthine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to changes in cellular function or signaling.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known xanthine derivative with stimulant effects.
Theophylline: Another xanthine compound used in the treatment of respiratory diseases.
Pentoxifylline: A xanthine derivative with vasodilatory properties.
Uniqueness
(E)-8-(2-(1,4-Benzodioxan-6-yl)vinyl)-1,3-diethyl-7-methylxanthine is unique due to the presence of the benzodioxan group, which may confer distinct chemical and biological properties compared to other xanthine derivatives.
Properties
CAS No. |
155814-32-7 |
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Molecular Formula |
C20H22N4O4 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
8-[(E)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C20H22N4O4/c1-4-23-18-17(19(25)24(5-2)20(23)26)22(3)16(21-18)9-7-13-6-8-14-15(12-13)28-11-10-27-14/h6-9,12H,4-5,10-11H2,1-3H3/b9-7+ |
InChI Key |
HLMYLTQFPNQRGO-VQHVLOKHSA-N |
Isomeric SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC4=C(C=C3)OCCO4)C |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC4=C(C=C3)OCCO4)C |
Origin of Product |
United States |
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